![molecular formula C20H12N2Na2O11S3 B1142854 Hydroxy naphthol blue disodium salt CAS No. 165660-27-5](/img/structure/B1142854.png)
Hydroxy naphthol blue disodium salt
Overview
Description
Hydroxy naphthol blue disodium salt, a derivative of naphthol, is a compound utilized in various scientific applications due to its unique chemical properties. It falls under the category of naphthoquinones, compounds known for their redox properties and participation in biological oxidative processes (Antônio Ventura Pinto & Solange Lisboa de Castro, 2009).
Synthesis Analysis
The synthesis of related naphthol compounds involves multiple routes, such as alkaline fusion of sodium salts, photocatalytic oxidation, and cyclization processes. The photocatalytic hydroxylation method is particularly noted for its simplicity and eco-friendliness (Zhang You-lan, 2005).
Molecular Structure Analysis
Naphthoquinones, including derivatives similar to this compound, have molecular structures that confer unique redox properties, facilitating various biological processes. Their structure-activity relationships have been extensively studied, showing the significance of their molecular configuration in their biological roles (Antônio Ventura Pinto & Solange Lisboa de Castro, 2009).
Chemical Reactions and Properties
Hydroxy naphthol derivatives engage in protolytic dissociation and exhibit enhanced acidity in excited states, affecting their chemical behavior significantly. This increased acidity in excited states compared to the ground state underscores their potential in various chemical applications (B. Szczepanik, 2015).
Physical Properties Analysis
The physical properties of naphthol derivatives, such as this compound, include their solubility, crystal morphology, and thermal behavior. These properties are crucial for their applications in organic electronics and other scientific fields (Dorota Chlebosz et al., 2023).
Chemical Properties Analysis
The chemical properties of this compound and its derivatives, such as their reactivity, stability, and redox behavior, are integral to their wide range of applications. These properties are largely determined by their molecular structure and the presence of specific functional groups (G. Noirbent & F. Dumur, 2020).
Scientific Research Applications
Complexometric Titration of Calcium : Hydroxy naphthol blue has been used as an effective indicator in the complexometric titration of calcium with EDTA. This method is noted for its simplicity, accuracy, and speed, especially compared to conventional oxalate procedures (Goettsch, 1965).
Binding with Transition Metal Ions : This compound binds more strongly to transition metal ions than to alkaline earth ions. It forms 1:1 complexes with all studied metal ions, offering a lower detection limit for transition metals based on spectrophotometric analysis, making it suitable for metal determination down to the ng/ml level (Brittain, 1978).
Official Calcium Assays : Hydroxy naphthol blue was selected as the indicator of choice for the official compendia (“National Formulary” and “United States Pharmacopeia”) for the assay of official calcium salts (Butler, Maurina, Morecombe, 1965).
Measurement of Calcium in Serum and Urine : The compound is used as an indicator in the chelometric measurement of calcium with EDTA, demonstrating a distinct color change at the endpoint in the titration of aqueous solutions, serum, and urine samples (Catledge, Biggs, 1965).
DNA Determination : A method for the determination of Deoxyribonucleic acid (DNA) was established based on the sensitizing effect of hydroxy naphthol blue disodium salt on Resonance Light-Scattering (RLS) intensity (Long Yun-fei, 2010).
Colorimetric Detection in Gene Amplification : Hydroxy naphthol blue is used for colorimetric assay of Loop-mediated isothermal amplification (LAMP) reaction, indicating a positive reaction by a color change from violet to sky blue, and suitable for high-throughput DNA and RNA detection (Goto et al., 2009).
Spectrophotometric and Fluorometric Reagent for the Uranyl Ion : Hydroxy naphthol blue serves as a spectrophotometric and fluorometric reagent for the uranyl ion, allowing for the determination of uranyl ion to low concentration levels (Brittain, 1977).
Biochemical Analysis
Biochemical Properties
Hydroxy Naphthol Blue Disodium Salt plays a significant role in biochemical reactions. It changes color at pH range 12-13 from blue to reddish pink in the presence of calcium ions and to deep blue in the presence of disodium ethylenediaminetetraacetic acid (EDTA)
Cellular Effects
Given its role as a pH indicator and its use in metal affinity chromatography, it may influence cell function by interacting with calcium ions and EDTA .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to change color in response to changes in pH and the presence of certain ions This suggests that it may interact with biomolecules in a way that is sensitive to these conditions
properties
IUPAC Name |
disodium;3-hydroxy-4-[(2-hydroxy-4-sulfonatonaphthalen-1-yl)diazenyl]-7-sulfonaphthalene-2-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O11S3.2Na/c23-15-9-16(35(28,29)30)13-3-1-2-4-14(13)18(15)21-22-19-12-6-5-11(34(25,26)27)7-10(12)8-17(20(19)24)36(31,32)33;;/h1-9,23-24H,(H,25,26,27)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDDXLRAJOPBIR-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)O)O)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2Na2O11S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657542 | |
Record name | Disodium 3-hydroxy-4-[2-(2-oxo-4-sulfonatonaphthalen-1(2H)-ylidene)hydrazinyl]-7-sulfonaphthalene-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
165660-27-5 | |
Record name | Disodium 3-hydroxy-4-[2-(2-oxo-4-sulfonatonaphthalen-1(2H)-ylidene)hydrazinyl]-7-sulfonaphthalene-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroxy Naphthol Blue, disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does Hydroxy Naphthol Blue Disodium Salt help in detecting DNA?
A1: this compound itself doesn't directly bind to DNA. Instead, it acts as a signal enhancer in the presence of both DNA and a cationic surfactant called Cetyltrimethylammonium Bromide (CTMAB). This combination leads to a significant increase in Resonance Light Scattering (RLS) intensity. [] This amplified RLS signal is directly proportional to the concentration of DNA, allowing for quantification.
Q2: What types of DNA were studied with this method, and what were the detection limits?
A2: The research focused on two types of DNA: fsDNA and ctDNA. Using this compound and CTMAB, the method achieved impressive detection limits: 25.93 ng/mL for fsDNA and 24.91 ng/mL for ctDNA. [] This demonstrates the method's sensitivity in detecting low concentrations of DNA.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.